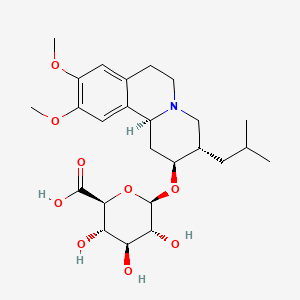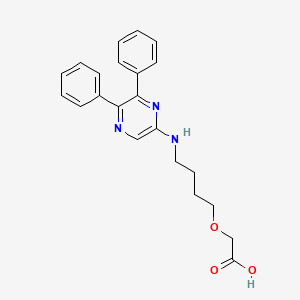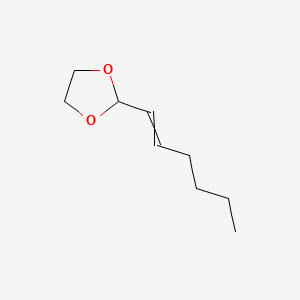
2'-Deoxyguanosine-5'-O-(1-thiotriphosphate), RP-isomer sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyguanosine-5’-O-(1-thiotriphosphate), RP-isomer sodium salt is a sulfur-containing isomer of the nucleoside triphosphate 2’-deoxyguanosine-5’-O-triphosphate. This compound is known for its role in inhibiting deoxynucleoside triphosphate triphosphohydrolase SAMHD1, with a Ki value of 820 nM . It is a white to pale yellow solid powder that is soluble in water .
Vorbereitungsmethoden
The preparation of 2’-Deoxyguanosine-5’-O-(1-thiotriphosphate), RP-isomer sodium salt generally involves the reaction of guanosine triphosphate (GTP) with a thiol-reducing agent . The synthetic route typically includes the following steps:
Starting Material: Guanosine triphosphate (GTP).
Reaction: GTP is reacted with a thiol-reducing agent under controlled conditions to introduce the thiophosphate group.
Purification: The product is purified using chromatographic techniques to obtain the desired isomer with high purity.
Analyse Chemischer Reaktionen
2’-Deoxyguanosine-5’-O-(1-thiotriphosphate), RP-isomer sodium salt undergoes various chemical reactions, including:
Oxidation: The thiophosphate group can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophosphate group is replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the thiophosphate group can be hydrolyzed to form the corresponding phosphate derivative.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, nucleophiles like amines for substitution, and acids or bases for hydrolysis .
Wissenschaftliche Forschungsanwendungen
2’-Deoxyguanosine-5’-O-(1-thiotriphosphate), RP-isomer sodium salt has several scientific research applications:
Chemistry: It is used as a substrate in enzymatic reactions to study the catalytic mechanisms of enzymes like SAMHD1.
Biology: The compound is utilized in molecular biology experiments to investigate DNA synthesis and repair mechanisms.
Medicine: It serves as a tool to understand the inhibition of enzymes involved in nucleotide metabolism, which has implications in antiviral and anticancer research.
Industry: The compound is employed in the development of biochemical assays and diagnostic kits
Wirkmechanismus
The mechanism of action of 2’-Deoxyguanosine-5’-O-(1-thiotriphosphate), RP-isomer sodium salt involves the inhibition of the enzyme SAMHD1. This enzyme is responsible for the hydrolysis of deoxynucleoside triphosphates, and its inhibition leads to the accumulation of these nucleotides, affecting DNA synthesis and repair . The compound binds to the active site of SAMHD1, preventing its catalytic activity and thereby modulating the cellular nucleotide pool .
Vergleich Mit ähnlichen Verbindungen
2’-Deoxyguanosine-5’-O-(1-thiotriphosphate), RP-isomer sodium salt can be compared with other similar compounds such as:
2’-Deoxyadenosine-5’-O-(1-thiotriphosphate), RP-isomer sodium salt: Another thiophosphate derivative with similar inhibitory properties.
2’-Deoxycytidine-5’-triphosphate: A nucleoside triphosphate used in DNA synthesis but lacks the thiophosphate group.
Guanosine-5’-triphosphate sodium salt: The parent compound without the deoxy modification and thiophosphate group
The uniqueness of 2’-Deoxyguanosine-5’-O-(1-thiotriphosphate), RP-isomer sodium salt lies in its sulfur-containing thiophosphate group, which imparts distinct biochemical properties and makes it a valuable tool in enzymatic studies and nucleotide metabolism research .
Eigenschaften
Molekularformel |
C10H12N5Na4O12P3S |
|---|---|
Molekulargewicht |
611.18 g/mol |
IUPAC-Name |
tetrasodium;[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O12P3S.4Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(25-6)2-24-30(23,31)27-29(21,22)26-28(18,19)20;;;;/h3-6,16H,1-2H2,(H,21,22)(H,23,31)(H2,18,19,20)(H3,11,13,14,17);;;;/q;4*+1/p-4/t4-,5+,6+,30?;;;;/m0..../s1 |
InChI-Schlüssel |
AWEMWBRLWRPKMA-OMFOBEGOSA-J |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13839532.png)
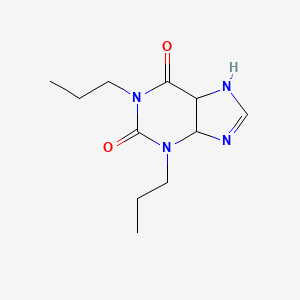

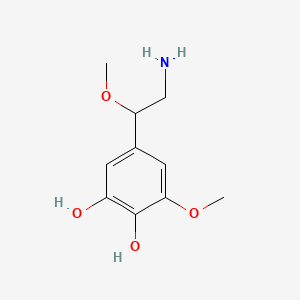
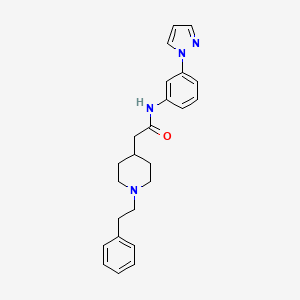
![[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13839575.png)
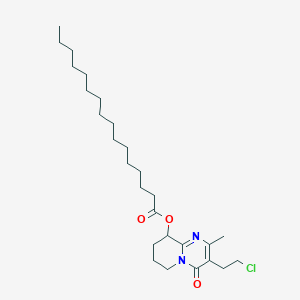
![[6-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B13839587.png)

![methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate](/img/structure/B13839597.png)

